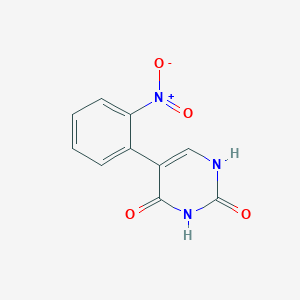

5-(2-Nitrophenyl)uracil

Description

Structure

3D Structure

Properties

CAS No. |

749860-58-0 |

|---|---|

Molecular Formula |

C10H7N3O4 |

Molecular Weight |

233.18 g/mol |

IUPAC Name |

5-(2-nitrophenyl)-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H7N3O4/c14-9-7(5-11-10(15)12-9)6-3-1-2-4-8(6)13(16)17/h1-5H,(H2,11,12,14,15) |

InChI Key |

IUFJGRHYTNEAEX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CNC(=O)NC2=O)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 5 2 Nitrophenyl Uracil and Its Analogues

Classical Organic Synthesis Routes

Traditional synthetic methods for constructing the 5-(2-nitrophenyl)uracil scaffold primarily involve either building the uracil (B121893) ring with the nitrophenyl substituent already in place or by modifying a pre-existing uracil ring.

Condensation Reactions for Uracil Ring Formation with 2-Nitrophenyl Precursors

One of the fundamental approaches to synthesizing substituted uracils involves the condensation of a urea (B33335) derivative with a three-carbon component that already bears the desired substituent. In the context of 5-(2-nitrophenyl)uracil, this would typically involve a precursor like 2-(2-nitrophenyl)malonic acid or its derivative. While specific examples for the direct synthesis of 5-(2-nitrophenyl)uracil via this method are not extensively detailed in recent literature, the general principle is well-established. For instance, the synthesis of related compounds, such as 5-[chloro-(4-nitrophenyl)methyl]uracil, has been achieved through the condensation of uracil with p-nitrobenzaldehyde. beilstein-journals.org This highlights the feasibility of condensation strategies in incorporating a nitrophenyl moiety.

A related approach involves the synthesis of 1-(4-nitrophenyl)- and 1-(2,4-dinitrophenyl)uracil derivatives through the direct arylation of uracil with reagents like 1-fluoro-4-nitrobenzene (B44160) or 1-fluoro-2,4-dinitrobenzene (B121222) in the presence of a base. researchgate.net Although this method functionalizes the N1 position, it demonstrates the utility of condensation-type reactions with nitrophenyl precursors in uracil chemistry.

Direct Functionalization of Pre-formed Uracil Rings

The direct introduction of a substituent at the C5 position of a pre-formed uracil ring is a more common and versatile strategy. researchgate.net This approach avoids the often-complex synthesis of substituted three-carbon precursors. The C5 position of uracil is susceptible to electrophilic substitution, which can be exploited for functionalization.

While direct nitration of uracil typically occurs at the C5 position, the introduction of a pre-formed 2-nitrophenyl group via direct electrophilic attack is less straightforward. However, modifications of the uracil ring to enhance its reactivity or the use of activated 2-nitrophenyl reagents could potentially facilitate this transformation. For instance, the synthesis of various C5-substituted pyrimidine (B1678525) nucleosides often relies on the functionalization of a pre-existing uracil or uridine (B1682114) scaffold. nih.gov

Arylation Strategies at the C5 Position of Uracil

Direct C-H arylation has emerged as a powerful tool for the synthesis of 5-aryluracils. nih.gov This method involves the coupling of a uracil derivative with an aryl halide. Hocek and coworkers have demonstrated regioselective C-H arylations of 1,3-dimethyluracil (B184088), where arylation in the presence of Pd(OAc)₂ and Cs₂CO₃ predominantly yields the 5-arylated uracil. nih.gov This strategy could be adapted for the synthesis of 5-(2-nitrophenyl)uracil using a suitable 2-nitrophenyl halide.

Kim and coworkers have also reported the direct arylation of 1,3-dimethyluracil with aryl bromides, including electron-deficient ones, using Pd(OAc)₂, K₂CO₃, and pivalic acid to give mainly C5-arylated products. nih.gov This suggests that direct arylation methods are tolerant of nitro groups on the aryl partner. Furthermore, palladium-catalyzed direct arylation of 5-halouracils with arenes and heteroarenes, promoted by tetrabutylammonium (B224687) fluoride (B91410) (TBAF), provides another viable route to 5-aryluracils. acs.org

Metal-Catalyzed Coupling Reactions

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods offer high efficiency and functional group tolerance, making them ideal for the synthesis of complex molecules like 5-(2-nitrophenyl)uracil.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki, Heck, Sonogashira) for Aryl Introduction

Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of 5-aryluracils. nih.govthieme-connect.de These reactions typically involve the coupling of a 5-halouracil derivative with an organometallic reagent containing the desired aryl group.

The Suzuki-Miyaura coupling is one of the most widely used methods. thieme-connect.comresearchgate.net It involves the reaction of a 5-halouracil (typically 5-iodouracil (B140508) or 5-bromouracil) with an arylboronic acid, such as 2-nitrophenylboronic acid, in the presence of a palladium catalyst and a base. libretexts.org This reaction is known for its mild conditions and the commercial availability of a wide range of boronic acids. mdpi.com A facile methodology for synthesizing 5-aryluracils has been developed using a Suzuki-Miyaura cross-coupling of 5-iodo-2'-deoxyuridine followed by deglycosylation. rsc.org

The Heck reaction provides another route for C-C bond formation by coupling a 5-halouracil with an alkene. unishivaji.ac.inorganic-chemistry.org While not a direct arylation in its classic form, it can be used to introduce vinyl groups that can be further modified. A modified Heck reaction has been reported for the synthesis of 5-aryluracils. thieme-connect.de

The Sonogashira coupling is used to introduce alkynyl groups at the C5 position by reacting a 5-halouracil with a terminal alkyne. wikipedia.orgorganic-chemistry.orgmdpi.com This method can be used to synthesize precursors that are subsequently converted to the desired aryl derivative. For instance, a synthetic strategy for 6-alkynyl-5-aryluracils combines Sonogashira and Suzuki-Miyaura cross-coupling reactions. beilstein-journals.org

| Reaction | Uracil Substrate | Aryl Partner | Catalyst System | Key Features |

| Suzuki-Miyaura | 5-Iodouracil, 5-Bromouracil | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Base | Mild conditions, high functional group tolerance. libretexts.orgrsc.org |

| Heck | 5-Halouracil | Alkene | Pd catalyst (e.g., Pd(OAc)₂) | Forms C-C bonds with alkenes. unishivaji.ac.inorganic-chemistry.org |

| Sonogashira | 5-Halouracil | Terminal alkyne | Pd catalyst, Cu(I) cocatalyst | Introduces alkynyl groups. wikipedia.orgmdpi.com |

Optimization of Catalytic Systems and Reaction Conditions

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligands, base, and solvent. researchgate.net For Suzuki-Miyaura couplings, phosphine (B1218219) ligands are often employed to stabilize the palladium catalyst and facilitate the catalytic cycle. libretexts.org However, ligand-free systems have also been developed, particularly for reactions in aqueous media. rsc.orgresearchgate.net

The choice of base is crucial, with common options including carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., TBAF). acs.orgbeilstein-journals.org The solvent can also significantly influence the reaction outcome, with common choices being DMF, toluene, and even water. rsc.orgbeilstein-journals.org Microwave irradiation has been shown to accelerate these reactions, often leading to higher yields in shorter reaction times. mdpi.com

Optimization studies have shown that for the Suzuki-Miyaura coupling of sterically hindered systems, the choice of catalyst is critical, and simply increasing the temperature or the amount of boronic acid may not be effective. beilstein-journals.org For direct arylation reactions, the presence of additives like pivalic acid can be beneficial. nih.gov The development of highly active and stable catalysts, such as those based on palladacycles or N-heterocyclic carbenes, continues to expand the scope and applicability of these powerful synthetic methods. organic-chemistry.orgresearchgate.net

Nitro Group Introduction and Modification Strategies

The strategic introduction of a nitro group onto the phenyl ring is a key step in the synthesis of 5-(2-nitrophenyl)uracil and related compounds. This functional group significantly influences the electronic properties of the molecule and can serve as a handle for further chemical transformations.

Direct nitration of a phenyl-substituted uracil is a common method for introducing the nitro group. This electrophilic aromatic substitution reaction typically involves treating the phenyluracil precursor with nitrating agents. For instance, the synthesis of 3-methyl-5-nitro-1-(4-nitrophenyl)uracil has been achieved through the nitration of a phenylurea-derived intermediate, which resulted in nitration on both the uracil ring at the C-5 position and the phenyl ring. researchgate.net The conditions for nitration can be controlled to achieve selective substitution. For example, the use of nitric acid can lead to the formation of 5-iodouracils when performed in the presence of iodine. conicet.gov.ar The reactivity of the phenyl ring towards nitration is influenced by the existing substituents on both the uracil and phenyl moieties. semanticscholar.org

A general representation of the nitration of a phenyl-substituted uracil is shown below:

| Starting Material | Reagents | Product |

| Phenyl-substituted uracil | Nitrating agent (e.g., HNO₃/H₂SO₄) | Nitrophenyl-substituted uracil |

This table provides a generalized scheme for the nitration of phenyl-substituted uracil intermediates.

The synthesis of chiral analogues of 5-(2-nitrophenyl)uracil, particularly nucleosides and their derivatives, often requires stereoselective methods to control the configuration at the chiral centers of the sugar moiety and any stereogenic centers on the side chains. One approach involves the use of chiral starting materials, such as optically active amines or protected sugar derivatives. beilstein-journals.org For instance, the stereoselective synthesis of P-chiral analogues of oligodeoxyribonucleotides has been reported using diastereomeric 5'-MMT-nucleoside 3'-O-(4-nitrophenylmethanephosphate). nih.gov This highlights the importance of controlling stereochemistry during the coupling of the nucleobase with the sugar or carbocyclic scaffold. Asymmetric hydrogenation is another powerful tool for establishing chirality, as demonstrated in the synthesis of uridine-derived nucleosyl amino acids where high diastereoselectivity was achieved. nih.gov Convergent synthetic strategies, where chiral building blocks are prepared separately and then coupled, allow for the efficient production of diverse and stereochemically defined analogues. beilstein-journals.org

Key strategies for stereoselective synthesis include:

Use of Chiral Pool Starting Materials: Employing naturally occurring chiral molecules like amino acids or sugars.

Asymmetric Catalysis: Utilizing chiral catalysts to induce stereoselectivity in reactions such as hydrogenation or allylation. beilstein-journals.orgnih.gov

Diastereoselective Reactions: Taking advantage of existing stereocenters in the molecule to control the formation of new ones. nih.gov

Derivatization and Analogue Synthesis

The derivatization of 5-(2-nitrophenyl)uracil and the synthesis of its analogues are extensive areas of research, aiming to explore structure-activity relationships and develop compounds with improved properties. These modifications target the nitrogen atoms of the uracil ring, the phenyl group, and the uracil core itself, as well as the construction of complex nucleoside and nucleotide structures.

The N1 and N3 positions of the uracil ring are common sites for functionalization, which can significantly impact the biological activity and physicochemical properties of the resulting compounds. Alkylation, arylation, and acylation are typical modifications.

N1-Functionalization: Regioselective N1-alkylation can be achieved through various methods, including the Michael-type addition of uracil derivatives to activated alkenes like acrylates. researchgate.net Direct arylation at the N1 position has been accomplished using reagents like 1-fluoro-4-nitrobenzene in the presence of a base. researchgate.net The use of protecting groups, such as the (butylthio)carbonyl group, can direct alkylation to the desired nitrogen atom. tandfonline.com

N3-Functionalization: Methylation at the N3 position is a common modification, often carried out after N1-substitution. researchgate.net The introduction of protecting groups at N3, such as PMB (p-methoxybenzyl) or BOM (benzyloxymethyl), has been explored, although their removal can sometimes be problematic. nih.gov

N1,N3-Disubstitution: The synthesis of 1,3-disubstituted uracil derivatives is also well-established, often involving sequential alkylation or arylation reactions. researchgate.net

| Reaction Type | Reagents | Position(s) Functionalized |

| N1-Arylation | 1-Fluoro-4-nitrobenzene, base | N1 |

| N1-Alkylation (Michael Addition) | Acrylates, base | N1 |

| N3-Methylation | Methylating agent (e.g., methyl iodide) | N3 |

This table summarizes common methods for the functionalization of the nitrogen atoms in the uracil core.

Modifying the phenyl ring or the uracil core with substituents other than the nitro group allows for the fine-tuning of the molecule's properties.

Phenyl Ring Substitution: The Suzuki coupling reaction is a versatile method for introducing various aryl and heteroaryl groups at the 5-position of the uracil ring, starting from a 5-halouracil derivative and a boronic acid. conicet.gov.ar This allows for the synthesis of analogues with diverse substituents on the phenyl ring, such as methoxy, hydroxyl, fluoro, and chloro groups. conicet.gov.ar

Uracil Core Substitution: The C5 and C6 positions of the uracil ring are amenable to various substitutions. For example, 5-formyluracil (B14596) can be used as a precursor for a variety of derivatives. nih.gov Halogenation at the C5 position, for instance with N-iodosuccinimide (NIS), provides a handle for further functionalization, including cross-coupling reactions. conicet.gov.ar

The synthesis of nucleoside and nucleotide analogues of 5-(2-nitrophenyl)uracil is a key area of research, as these compounds can mimic natural nucleosides and interfere with biological processes.

Nucleoside Synthesis: A common method for nucleoside synthesis is the Vorbrüggen glycosylation, which involves the coupling of a silylated nucleobase with a protected sugar derivative in the presence of a Lewis acid. core.ac.uk The synthesis of acyclic nucleoside analogues often involves the alkylation of the uracil ring with a functionalized acyclic side chain. researchgate.net

Nucleotide Synthesis: The synthesis of nucleotide analogues, such as di- and triphosphates, typically starts from the corresponding nucleoside. nih.gov Standard phosphorylation methods, like the Yoshikawa procedure or the Ludwig-Eckstein method, are employed to introduce the phosphate (B84403) groups at the 5'-position of the sugar moiety. nih.govresearchgate.net These methods often involve the use of phosphorylating agents like phosphorus oxychloride followed by reaction with pyrophosphate salts. nih.gov The synthesis of nucleotide analogues with modified phosphate backbones, such as those containing phosphonomethylene bridges, has also been explored. nih.gov

Chemical Reactivity and Mechanistic Transformations of 5 2 Nitrophenyl Uracil

Reactions of the 2-Nitrophenyl Moiety

The 2-nitrophenyl group is characterized by the powerful electron-withdrawing nature of the nitro substituent, which significantly influences the reactivity of the aromatic ring.

The nitro group of 5-(2-nitrophenyl)uracil is readily susceptible to reduction, a cornerstone reaction for aromatic nitro compounds. masterorganicchemistry.com This transformation is pivotal for synthesizing the corresponding 5-(2-aminophenyl)uracil and related derivatives. The reduction can proceed through several intermediates, with the final product depending on the choice of reducing agent and reaction conditions. wikipedia.orgchemeurope.com

The complete, six-electron reduction of the nitro group yields the primary amine, 5-(2-aminophenyl)uracil. This is a common and synthetically useful transformation. nih.gov A variety of reagents can accomplish this, most notably catalytic hydrogenation and the use of dissolving metals in acidic media. masterorganicchemistry.com

Catalytic Hydrogenation : This is a widely used method for nitro group reduction due to its efficiency and often clean reaction profiles. Common catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.com The reaction is typically carried out under an atmosphere of hydrogen gas.

Metal-Acid Systems : The use of easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for reducing aromatic nitro groups. masterorganicchemistry.com Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this purpose. wikipedia.org

Partial reduction of the nitro group can lead to other oxidation states, such as the nitroso and hydroxylamine (B1172632) intermediates. The formation of the corresponding hydroxylamine, 5-(2-hydroxylaminophenyl)uracil, can be achieved under specific, controlled conditions. wikipedia.org For instance, reagents like zinc dust in the presence of ammonium (B1175870) chloride are known to favor the formation of hydroxylamines from nitroarenes. wikipedia.org

The table below summarizes common reduction methods applicable to the nitro group of 5-(2-Nitrophenyl)uracil and their expected primary products.

| Reagent/System | Typical Product | References |

| H₂, Pd/C or PtO₂ | Amine | wikipedia.orgcommonorganicchemistry.com |

| H₂, Raney Nickel | Amine | wikipedia.orgcommonorganicchemistry.com |

| Fe, HCl/AcOH | Amine | masterorganicchemistry.com |

| Sn, HCl | Amine | masterorganicchemistry.com |

| Zn, HCl/AcOH | Amine | wikipedia.orgcommonorganicchemistry.com |

| SnCl₂ | Amine | wikipedia.org |

| Zinc dust, NH₄Cl | Hydroxylamine | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Amine | wikipedia.org |

This table is generated based on established reactions for aromatic nitro compounds.

The reactivity of the nitrophenyl ring towards substitution reactions is profoundly governed by the nitro group.

Electrophilic Aromatic Substitution (EAS): The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing inductive and resonance effects. This significantly reduces the electron density of the phenyl ring, making it much less nucleophilic and thus less reactive towards electrophiles. Furthermore, the nitro group acts as a meta-director. libretexts.org Consequently, any forced electrophilic substitution on the 2-nitrophenyl moiety of 5-(2-nitrophenyl)uracil would be expected to be very slow and occur at the positions meta to the nitro group (C4 and C6 of the phenyl ring). However, the uracil (B121893) core itself is more susceptible to electrophilic attack, making selective substitution on the nitrophenyl ring challenging.

Nucleophilic Aromatic Substitution (NAS): Conversely, the nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). chemistrysteps.com This activation is most pronounced when the nitro group is positioned ortho or para to a suitable leaving group. libretexts.org The mechanism involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. libretexts.orgchemistrysteps.com

In 5-(2-nitrophenyl)uracil, the uracil substituent is ortho to the nitro group. If a good leaving group (such as a halogen) were present at the C4 or C6 position of the nitrophenyl ring, the molecule would be highly susceptible to SNAr reactions at that site. The presence of a strong electron-withdrawing group is a key requirement for this type of reaction. chemistrysteps.com While substitution of hydrogen is less common, the SNAr-H mechanism can occur under specific conditions, where a nucleophile adds to an electron-deficient position, followed by an oxidation step to remove the hydride. nih.gov

Reactivity at the Uracil Core

The uracil ring is a pyrimidine (B1678525) derivative with its own characteristic reactivity, which can be influenced by the C5 substituent.

Halogenation: The uracil ring is susceptible to electrophilic halogenation, typically at the C5 position. nih.govnih.gov However, in 5-(2-nitrophenyl)uracil, this position is already occupied. Electrophilic attack at the C6 position is also possible, though generally less favored than at C5. Oxidative halogenation methods have been used to introduce halogens into the 5-position of fluorouracil, forming dihydrouracil (B119008) intermediates. researchgate.net

Alkylation: The uracil core contains two nucleophilic nitrogen atoms at the N1 and N3 positions, making it amenable to alkylation. researchgate.net The regioselectivity of alkylation can be a challenge, often yielding a mixture of N1, N3, and N1,N3-dialkylated products. researchgate.net However, selective alkylation can be achieved by manipulating reaction conditions or by using protecting groups. tandfonline.comresearchgate.net

A common strategy for achieving selective N3-alkylation involves the protection of the more acidic N1-proton. tandfonline.comrsc.org For instance, the N1 position can be protected with a tert-butyloxycarbonyl (BOC) group. tandfonline.comresearchgate.net Deprotonation of the N1-BOC-protected uracil with a base like sodium hydride (NaH) followed by reaction with an alkyl halide directs the alkylation specifically to the N3 position. The BOC group can then be removed under mild conditions. tandfonline.com Michael-type addition reactions also serve as a convenient method for N-alkylation of the uracil ring. nih.gov

The following table summarizes conditions for the alkylation of uracil derivatives.

| Position(s) | Reagents & Conditions | Outcome | References |

| N1 and N3 | Alkyl halide, K₂CO₃, DMF | Mixture of N1, N3, and N1,N3-dialkylated products | researchgate.netresearchgate.net |

| N3 (selective) | 1. (BOC)₂O, DMAP (N1-protection)2. NaH, Alkyl halide3. K₂CO₃, MeOH (deprotection) | N3-alkylated uracil | tandfonline.comresearchgate.net |

| N1 (selective) | Michael acceptor (e.g., acrylate), TEA | N1-alkylated product via Michael addition | nih.gov |

This table illustrates general strategies for uracil alkylation.

Pyrimidine rings, including uracil, can undergo ring transformation reactions, particularly when activated by electron-withdrawing groups. clockss.org A notable mechanism for such transformations is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. wikipedia.orgscispace.com This pathway is distinct from standard SNAr reactions and is particularly relevant for heterocyclic systems. wikipedia.org

The ANRORC mechanism is initiated by the nucleophilic addition to an electrophilic carbon of the heterocyclic ring (often C6 in uracils). clockss.org This is followed by the cleavage of a bond within the ring, leading to a ring-opened intermediate. Subsequent intramolecular cyclization, involving another part of the original nucleophile, and expulsion of a portion of the original ring leads to a new heterocyclic system. clockss.orgwikipedia.org

The presence of the strongly electron-withdrawing 2-nitrophenyl group at the C5 position of uracil would be expected to activate the ring towards nucleophilic attack, potentially making it a substrate for ANRORC-type transformations under treatment with strong nucleophiles like sodium amide or substituted guanidines. clockss.org Such reactions in related 1,3-dimethyluracil (B184088) systems have been shown to proceed via the ANRORC mechanism. clockss.org

Photochemical and Redox Chemistry

The presence of both a uracil moiety and a nitroaromatic group endows 5-(2-nitrophenyl)uracil with a complex and interesting photochemical and redox profile.

Photochemistry: The uracil base is known to undergo photochemical reactions upon UV irradiation, most notably the [2+2] cycloaddition to form cyclobutane (B1203170) pyrimidine dimers. nih.gov Another significant photoreaction is the formation of the (6-4) photoadduct, which involves bond formation between the C6 of one uracil and the C4 of an adjacent one. nih.gov While these reactions are most studied in the context of DNA, they can occur with free uracil derivatives.

Redox Chemistry: The nitroaromatic group is a key player in the molecule's redox chemistry. Nitroaromatic compounds are known to undergo single-electron reduction to form nitro radical anions (ArNO₂⁻•). nih.govnih.gov This process is often reversible in the presence of an electron acceptor like molecular oxygen, leading to a phenomenon known as "redox cycling" where the radical anion reduces oxygen to superoxide (B77818) (O₂⁻•) and regenerates the parent nitro compound. nih.gov This futile metabolism can lead to the generation of reactive oxygen species. researchgate.net The reduction potential of the nitroaromatic compound is a key determinant of its reactivity in these processes. nih.gov The enzymatic reduction of nitroaromatics is a critical pathway for the metabolic activation of many such compounds. nih.gov The interaction between pyrimidin-6-yl radicals, which could potentially be formed photochemically, and nitrobenzenes has been shown to result in an electron transfer process. documentsdelivered.com This suggests a potential for intramolecular photochemical or redox-initiated reactions between the two moieties of 5-(2-nitrophenyl)uracil.

Photo-induced Transformations and Photocleavage Mechanisms

The chemical behavior of 5-(2-Nitrophenyl)uracil under irradiation is characterized by its function as a photolabile, or "caged," compound. The 2-nitrobenzyl moiety is a well-established photoremovable protecting group that undergoes efficient cleavage upon exposure to near-UV light, releasing the protected molecule—in this case, the uracil moiety. nih.govnih.gov The process is initiated by an intramolecular reaction driven by the photo-excited nitro group. researchgate.net

The generally accepted mechanism for the photocleavage of 2-nitrobenzyl compounds involves several key steps. nih.govacs.org Upon absorption of a photon (typically in the UV-A range, ~340-365 nm), the 2-nitro group is promoted to an excited state. nih.govupenn.edu This excited nitro group is sufficiently reactive to abstract a hydrogen atom from the benzylic carbon, leading to the formation of a transient aci-nitro intermediate. nih.govacs.org This phototautomerization is the primary photochemical event. acs.org

The aci-nitro species is unstable and undergoes subsequent "dark" or thermal reactions to complete the cleavage process. nih.gov It typically rearranges through a cyclic intermediate, such as a five-membered benzisoxazolidine derivative. researchgate.netacs.org This cyclic intermediate then decomposes, resulting in the cleavage of the bond connecting the protecting group to the substrate. The final products of this transformation are the released uracil and a 2-nitrosobenzaldehyde derivative. researchgate.net The efficiency of this photocleavage can be high, with quantum yields for related 1-(2-nitrophenyl)ethyl phosphate (B84403) esters reported to be in the range of 0.49–0.63. nih.gov

This light-induced transformation allows for the precise spatiotemporal control over the release of the uracil molecule, a property valuable in various biochemical and nanotechnological applications. nih.gov

| Step | Description | Key Intermediate/Product |

| 1. Photoexcitation | The 2-nitrophenyl group absorbs a UV photon, promoting the nitro group to an excited triplet state. | Excited-state 5-(2-Nitrophenyl)uracil |

| 2. Hydrogen Abstraction | The excited nitro group abstracts a hydrogen atom from the benzylic carbon in a researchgate.netresearchgate.net-hydrogen transfer. | Aci-nitro intermediate |

| 3. Cyclization | The aci-nitro intermediate undergoes intramolecular cyclization to form an unstable five-membered ring. | Benzisoxazolidine derivative |

| 4. Rearrangement & Cleavage | The cyclic intermediate rearranges and fragments, breaking the C-N bond linked to the uracil ring. | Uracil and 2-Nitrosobenzaldehyde |

Electrochemical Behavior and Redox Potentials

While specific, detailed electrochemical studies on 5-(2-Nitrophenyl)uracil are not extensively documented, its redox behavior can be predicted based on the well-characterized electrochemical properties of its constituent functional groups: the 2-nitrophenyl moiety and the uracil ring.

The most prominent electrochemical feature of this compound is expected to be the reduction of the aromatic nitro group. The electrochemical reduction of nitroaromatic compounds is a well-established, multi-electron process that is typically irreversible. researchgate.net In aqueous acidic media, the nitro group (Ar-NO₂) undergoes a four-electron, four-proton reduction to form the corresponding phenylhydroxylamine derivative (Ar-NHOH). researchgate.net This process is often observed as a single, large irreversible peak in the cathodic scan of a cyclic voltammogram. researchgate.net Under certain conditions, the hydroxylamine can be further reduced in a subsequent two-electron, two-proton step to form the aminophenyl derivative (Ar-NH₂). researchgate.net

In the reverse (anodic) scan, an oxidation peak corresponding to the conversion of the generated hydroxylamine (Ar-NHOH) to a nitroso derivative (Ar-NO) may be observed, sometimes forming a quasi-reversible couple with the nitroso reduction peak on a second forward scan. researchgate.net The exact redox potentials for these processes are highly dependent on factors such as pH, solvent, and the electrode material used. researchgate.net For comparison, the first reductive event for some nitroheterocyclic compounds has been observed at cathodic peak potentials around -340 mV (vs. NHE), while the reduction of a nitrophenyl group to an aminophenyl group on other modified electrodes has been seen at approximately -920 mV (vs. Ag/AgCl). researchgate.netresearchgate.net

The uracil ring itself can undergo electrochemical oxidation and reduction. However, these processes are generally less facile than the reduction of the nitro group. The reduction of copper-uracil coordination polymers, for instance, has been shown to occur in quasi-reversible steps at potentials around -1.25 V versus Ag/AgCl. acs.org In the case of 5-(2-Nitrophenyl)uracil, the highly favorable reduction of the nitro group would likely be the dominant process observed in most electrochemical experiments, potentially masking the redox behavior of the uracil moiety itself.

| Electrode Process | Proposed Reaction | General Characteristics |

| Primary Reduction (Cathodic Scan) | Ar-NO₂ + 4e⁻ + 4H⁺ → Ar-NHOH + H₂O | Irreversible, multi-electron process. Appears as a major cathodic peak. researchgate.net |

| Secondary Reduction (Cathodic Scan) | Ar-NHOH + 2e⁻ + 2H⁺ → Ar-NH₂ + H₂O | May occur at more negative potentials. researchgate.net |

| Primary Oxidation (Anodic Scan) | Ar-NHOH → Ar-NO + 2H⁺ + 2e⁻ | Oxidation of the hydroxylamine product formed during the forward scan. researchgate.net |

Advanced Spectroscopic and Structural Elucidation Studies

Vibrational Spectroscopy (FT-IR, Raman)

Functional Group Identification and Bond Characterization

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are essential for identifying the functional groups and characterizing the chemical bonds within 5-(2-Nitrophenyl)uracil. The vibrational spectrum of this compound would be a composite of the modes from the uracil (B121893) ring and the nitrophenyl group.

The uracil moiety is characterized by several key vibrations. The N-H stretching vibrations of the pyrimidine (B1678525) ring are typically observed in the 3400-3100 cm⁻¹ region. nist.govscispace.com The two carbonyl groups (C=O) at the C2 and C4 positions give rise to strong, distinct stretching bands in the 1750-1650 cm⁻¹ range. researchgate.net Ring stretching vibrations, involving C=C and C-N bonds, produce a series of bands in the 1600-1400 cm⁻¹ region. scialert.net

The 2-nitrophenyl group introduces its own set of characteristic vibrational modes. The nitro group (NO₂) is expected to show strong asymmetric and symmetric stretching vibrations. The asymmetric (ν_as) stretching typically appears in the 1560-1520 cm⁻¹ range, while the symmetric (ν_s) stretching is found at approximately 1350-1320 cm⁻¹. nih.gov Aromatic C-H stretching vibrations from the phenyl ring are expected above 3000 cm⁻¹. scispace.com

Interactive Data Table: Expected Vibrational Modes for 5-(2-Nitrophenyl)uracil

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

| Uracil N-H | Stretching | 3400-3100 | Medium-Strong |

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Uracil C=O | Stretching | 1750-1650 | Strong |

| Aromatic C=C / Uracil Ring | Stretching | 1600-1400 | Medium-Strong |

| Nitro NO₂ | Asymmetric Stretching | 1560-1520 | Strong |

| Nitro NO₂ | Symmetric Stretching | 1350-1320 | Strong |

| C-N (Ring and Substituent) | Stretching | 1300-1200 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900-700 | Strong |

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. rsc.org Although a specific crystal structure for 5-(2-Nitrophenyl)uracil is not publicly documented, its expected solid-state characteristics can be inferred from the structures of related compounds like 5-nitrouracil (B18501) and other 5-substituted uracils. mdpi.comnih.gov

Elucidation of Solid-State Molecular Geometry and Conformation

The molecular geometry of 5-(2-Nitrophenyl)uracil would feature a planar or near-planar uracil ring. However, significant steric hindrance between the nitro group at the ortho position of the phenyl ring and the carbonyl group at the C4 position of the uracil ring would likely force the phenyl ring to be twisted out of the plane of the uracil ring. mdpi.com This dihedral angle is a critical conformational parameter. In analogous structures of substituted biphenyls, this twist angle can vary significantly depending on the nature and size of the ortho substituents. researchgate.net The C-N bond of the nitro group is also often slightly twisted with respect to the phenyl ring plane. mdpi.com

Bond lengths and angles within the uracil and nitrophenyl fragments are expected to be consistent with standard values for these moieties. For instance, the C=O bonds in the uracil ring would be approximately 1.22 Å, while the N-O bonds in the nitro group would be around 1.23 Å.

Interactive Data Table: Expected Key Geometric Parameters for 5-(2-Nitrophenyl)uracil

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C=O (Uracil) | ~ 1.22 Å |

| Bond Length | C-N (Uracil Ring) | ~ 1.38 Å |

| Bond Length | C=C (Uracil Ring) | ~ 1.35 Å |

| Bond Length | C-C (Aromatic) | ~ 1.39 Å |

| Bond Length | C-N (Nitro Group) | ~ 1.48 Å |

| Bond Length | N-O (Nitro Group) | ~ 1.23 Å |

| Dihedral Angle | Uracil Plane - Phenyl Plane | > 45° |

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of 5-(2-Nitrophenyl)uracil would be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of uracil derivatives. rsc.orgmdpi.com The N1-H and N3-H groups of the uracil ring are excellent hydrogen bond donors, while the carbonyl oxygens (O2 and O4) are effective acceptors. This typically leads to the formation of robust hydrogen-bonded dimers or tapes. nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insight into the electronic structure and photophysical properties of a molecule by probing the transitions between electronic energy levels.

Understanding Electronic Transitions and Photophysical Properties

The UV-Vis absorption spectrum of 5-(2-Nitrophenyl)uracil is expected to be a superposition of the absorptions from the uracil and nitrophenyl chromophores. Unsubstituted uracil in aqueous solution exhibits a strong absorption maximum around 258-260 nm, which is attributed to a π → π* electronic transition within the pyrimidine ring. photochemcad.comsielc.comresearchgate.net

The introduction of the 2-nitrophenyl group at the C5 position would significantly modify the spectrum. Nitrobenzene (B124822) itself displays a strong π → π* transition around 260 nm. The conjugation between the phenyl ring and the uracil ring (even with some steric-induced twisting) would likely lead to a red-shift (bathochromic shift) of the absorption bands to longer wavelengths, possibly extending into the 300-350 nm region. The n → π* transitions, typically associated with the carbonyl and nitro groups, are also expected but are generally much weaker than the π → π* transitions. msu.edu

Regarding emission properties, uracil itself is known to have an extremely low fluorescence quantum yield, meaning it is essentially non-fluorescent under normal conditions. rsc.org Many nitroaromatic compounds are also known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing to the triplet state, which deactivates non-radiatively. Therefore, it is highly probable that 5-(2-Nitrophenyl)uracil would exhibit very weak to negligible fluorescence. Any observed emission would likely be weak phosphorescence at low temperatures. rsc.orgresearchgate.net

Interactive Data Table: Expected Electronic Spectroscopy Data for 5-(2-Nitrophenyl)uracil

| Property | Parameter | Expected Value / Characteristic |

| UV-Vis Absorption | λ_max (π → π*) | 260 - 350 nm |

| UV-Vis Absorption | Molar Absorptivity (ε) | High (>10,000 M⁻¹cm⁻¹) |

| Fluorescence | Emission λ_max | Not expected / very weak |

| Fluorescence | Quantum Yield (Φ_F) | Very low (< 0.01) |

Theoretical and Computational Investigations of 5 2 Nitrophenyl Uracil

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have become indispensable tools for elucidating the intricate molecular properties of uracil (B121893) derivatives, including 5-(2-Nitrophenyl)uracil. These computational approaches provide profound insights into the molecule's stability, electronic characteristics, and potential behavior in chemical reactions, complementing experimental findings.

DFT calculations are frequently used to investigate the electronic properties of 5-substituted uracil compounds. The introduction of a nitro group at the 5-position significantly influences the electronic landscape of the uracil ring. The nitro group acts as a strong electron-withdrawing group, which can be quantified through methods like the charge of the substituent active region (cSAR). nih.gov In studies of 5-NO2 substituted uracil tautomers, the nitro group's electron-withdrawing strength is observed to be more potent than in nitrobenzene (B124822) and varies depending on the tautomeric form. nih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. For related nitrophenyl derivatives, a reduced HOMO-LUMO gap, on the order of 4.0 eV, suggests higher reactivity and potential for charge transfer within the structure. mdpi.com Analysis of the electron density distribution, often through Natural Bond Orbital (NBO) analysis, reveals how the substituent affects charge distribution across the molecule. For instance, in related 5-substituted dihydrouracils, the population of specific antibonding orbitals, such as σ*(C(5)–X), can be analyzed to understand stabilization effects. researchgate.net

Table 1: Calculated Electronic Properties of a Related Nitrophenyl Compound This table presents representative data for a related nitrophenyl derivative to illustrate typical computational outputs. Values are for 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro- nih.govdiazino[4,5-d]pyrimidine-2,7-dione, calculated at the B3LY/6-311+G(d,p) level.

| Parameter | Value | Reference |

| HOMO Energy | -7.44 eV | mdpi.com |

| LUMO Energy | -3.41 eV | mdpi.com |

| Energy Gap (ΔE) | 4.03 eV | mdpi.com |

| Chemical Hardness (η) | 2.03 eV | mdpi.com |

| Chemical Potential (μ) | -5.41 eV | mdpi.com |

Computational methods are powerful in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. DFT calculations, often using the B3LYP functional with basis sets like 6-31+G(d,p), can be employed to calculate NMR chemical shifts, FT-IR, and FT-Raman spectral data. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for predicting NMR spectra. researchgate.net

Reactivity descriptors derived from quantum chemical calculations, such as chemical hardness, chemical potential, and electrophilicity index, provide a quantitative measure of a molecule's reactivity. mdpi.comcuny.edu A lower value for chemical hardness indicates a "softer" molecule, which corresponds to higher reactivity. mdpi.com The electron-withdrawing nature of the 2-nitrophenyl group is expected to make the uracil ring more susceptible to nucleophilic attack. Proton affinity and deprotonation enthalpies, which can be computed using DFT, are also key indicators of reactivity, particularly in acid-base chemistry. scispace.com These calculations help identify the most likely sites for protonation (e.g., the carbonyl oxygens) and deprotonation (the N-H bonds). scispace.com

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment, such as solvents or biological macromolecules.

Given that uracil derivatives are often investigated for their potential as therapeutic agents, modeling their interactions with biological targets like enzymes or DNA is of great interest. mdpi.comnih.gov MD simulations are a crucial tool for this purpose. nih.gov A typical workflow involves first docking the ligand (5-(2-Nitrophenyl)uracil) into the active site of a target protein using molecular docking programs. The resulting complex then serves as the starting point for extensive MD simulations. mdpi.com

These simulations can predict the stability of the ligand-protein complex, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculate the binding free energy. For example, simulations of uracil interacting with the flavin-dependent enzyme RutA have been performed using combined quantum mechanics/molecular mechanics (QM/MM) methods to accurately model the active site interactions. nih.gov Such studies can elucidate the mechanism of inhibition or binding and provide a rational basis for the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

QSAR modeling serves as a critical computational tool to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For derivatives of 5-(Nitrophenyl)uracil, these models provide insights into the mechanistic interactions at a molecular level.

While specific QSAR models for 5-(2-Nitrophenyl)uracil are not extensively documented in publicly available research, structure-activity relationships have been investigated for closely related analogues, such as 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracils. nih.gov Studies on these compounds reveal a clear correlation between specific structural features and cytotoxic activity. nih.gov

One key finding is that the biological activity of these uracil derivatives is dependent on the length of the alkyl chain in the alkoxy group attached at the 5-position. nih.gov This suggests that steric and hydrophobic properties introduced by the alkyl chain play a significant role in the compound's interaction with biological targets. For instance, variations in chain length can modulate properties like cell membrane permeability and binding affinity to target proteins. nih.gov

The cytotoxic mechanism of these related compounds involves the rapid inhibition of DNA synthesis and modulation of RNA synthesis, ultimately leading to apoptosis. nih.gov The data indicates that the specific nature of the substituent group linked to the nitrophenyl-uracil core is a crucial determinant of the compound's biological potency. nih.gov This principle is fundamental to QSAR, where descriptors for such features (e.g., steric parameters, hydrophobicity) would be used to build a predictive model.

Table 1: Structure-Activity Relationship in 5-[alkoxy-(4-nitro-phenyl)-methyl]-uracil Derivatives

| Structural Feature | Influence on Biological Activity |

|---|---|

| Alkyl Chain Length (C1-C12) | The length of the alkoxy chain directly impacts the cytotoxic activity of the compound. nih.gov |

| Nitrophenyl Group | The presence of the nitrophenyl moiety is a core feature for the observed biological effects. nih.gov |

| Uracil Core | The uracil scaffold serves as the foundational structure for these biologically active molecules. nih.gov |

Electron Affinity and Radiosensitization Modeling

The presence of a nitro group on the phenyl ring of 5-(2-Nitrophenyl)uracil suggests its potential as a radiosensitizer. Radiosensitizers are compounds that make tumor cells more susceptible to radiation therapy, often due to their high electron affinity. nih.gov The nitro group is a strong electron-withdrawing group, which can increase the molecule's ability to capture low-energy electrons generated during radiotherapy. nih.govresearchgate.net

Theoretical modeling is essential for predicting these properties. Quantum mechanical calculations can determine a molecule's electron affinity, which is a key indicator of its potential as a radiosensitizer. A good correlation has been found between theoretical electron affinity values and the radiosensitization efficiencies of nitroaromatic and nitroheterocyclic compounds. For example, 5-nitro-2,4-dichloropyrimidine, a structural analogue, has a calculated electron affinity exceeding 2 eV, a value considered high and indicative of significant radiosensitizing potential. nih.gov

Upon capturing a low-energy electron, 5-(2-Nitrophenyl)uracil would form a transient negative ion (TNI). The fate of this TNI is critical to its radiosensitizing action and can be predicted through computational modeling. The primary process is dissociative electron attachment (DEA), where the TNI fragments into a radical and an anion. nih.gov

Theoretical studies on analogous nitro-containing compounds, such as 2-nitrofuran (B122572) and 5-nitro-2,4-dichloropyrimidine, provide a model for the expected dissociation pathways. nih.govsemanticscholar.org

Key Predicted Dissociation Pathways:

NO₂⁻ Loss: A common and significant fragmentation channel for nitroaromatic compounds involves the cleavage of the C-NO₂ bond, leading to the formation of a stable nitrite (B80452) anion (NO₂⁻) and a phenyluracil radical. nih.gov

Other Fragmentations: Depending on the electron's energy, other dissociations can occur, such as the loss of NO or the fragmentation of the uracil ring itself. nih.gov

Computational models, often using density functional theory (DFT), can map the potential energy surfaces for these dissociation reactions. semanticscholar.org These calculations predict the energy barriers for different fragmentation pathways and the stability of the resulting products. For instance, in studies of 5-nitro-2,4-dichloropyrimidine, it was shown that while the NO₂⁻ dissociation channel is prominent, it can be suppressed in an aqueous environment, whereas other channels like Cl⁻ loss remain open. nih.gov This highlights the importance of considering the cellular environment in theoretical models.

Table 2: Predicted Electron Attachment and Dissociation Characteristics

| Process | Theoretical Prediction |

|---|---|

| Electron Affinity | Expected to be high (>2 eV) due to the electron-withdrawing nitro group, suggesting radiosensitizing potential. nih.gov |

| Transient Negative Ion (TNI) Formation | Forms upon capture of a low-energy electron. nih.gov |

| Primary Dissociation Channel | Dissociative electron attachment leading to the loss of the nitrite anion (NO₂⁻). nih.gov |

| Environmental Effects | Dissociation pathways can be influenced by the surrounding medium (e.g., water), potentially altering the dominant fragmentation channel. nih.gov |

Biological and Mechanistic Studies of 5 2 Nitrophenyl Uracil Derivatives

Enzyme Interaction and Inhibition Mechanisms

Derivatives of 5-(2-Nitrophenyl)uracil have been investigated for their interactions with key enzymes involved in cellular metabolism, particularly those central to nucleotide synthesis and degradation. The substitution at the C5 position of the uracil (B121893) ring introduces unique electronic and steric properties that influence binding and inhibition mechanisms.

Interaction with Pyrimidine (B1678525) Metabolic Enzymes (e.g., Thymidylate Synthase, Dihydropyrimidine (B8664642) Dehydrogenase)

The primary targets of many uracil analogs are enzymes within the pyrimidine metabolism pathway, which is responsible for the synthesis and degradation of nucleotides required for DNA and RNA production. creative-proteomics.comnih.gov

Thymidylate Synthase (TS): Thymidylate Synthase is a critical enzyme in the de novo synthesis of thymidine (B127349), converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). nih.gov This function makes it a major target for chemotherapeutic agents. The derivative 5-Nitro-2'-deoxyuridylate, a compound closely related to 5-(2-Nitrophenyl)uracil, has been identified as a potent mechanism-based inhibitor of TS. semanticscholar.org Studies have shown that this inhibitor engages in a multi-step interaction with the enzyme, beginning with the formation of a reversible enzyme-inhibitor complex, which is then followed by a rapid, first-order loss of enzyme activity. semanticscholar.org This inhibition can be mitigated by the presence of the natural substrate, dUMP, indicating a competitive aspect to the initial binding. semanticscholar.org

Dihydropyrimidine Dehydrogenase (DPD): Dihydropyrimidine Dehydrogenase is the rate-limiting enzyme in the catabolism of pyrimidines, including uracil and the widely used anticancer drug 5-fluorouracil (B62378) (5-FU). creative-proteomics.comnih.govnih.gov DPD converts over 80% of administered 5-FU into its inactive metabolite, and deficiency in this enzyme can lead to severe, often fatal, toxicity from standard doses of fluoropyrimidine drugs. nih.govnih.govmdpi.com The activity of DPD is a critical factor in the pharmacokinetics of uracil-based drugs. nih.gov While DPD's role in the metabolism of uracil analogs is well-established, specific studies detailing the direct interaction and inhibition of DPD by 5-(2-Nitrophenyl)uracil derivatives were not found in the reviewed literature. However, as a key enzyme in the uracil degradation pathway, any uracil derivative has the potential to interact with DPD. creative-proteomics.comnih.gov

| Enzyme | Role in Metabolism | Interaction with Uracil Derivatives | Significance |

|---|---|---|---|

| Thymidylate Synthase (TS) | Catalyzes the conversion of dUMP to dTMP, a key step in DNA synthesis. nih.gov | 5-Nitro-2'-deoxyuridylate acts as a potent mechanism-based inhibitor. semanticscholar.org | Inhibition blocks the synthesis of thymidine, disrupting DNA replication and repair. nih.gov |

| Dihydropyrimidine Dehydrogenase (DPD) | Rate-limiting enzyme in the catabolism (breakdown) of uracil and its analogs like 5-FU. creative-proteomics.comnih.gov | Metabolizes uracil analogs; inhibition can increase the toxicity of co-administered drugs like 5-FU. nih.gov | DPD levels determine the clearance and toxicity of many uracil-based chemotherapies. nih.govmdpi.com |

Mechanistic Insights into Enzyme Binding and Active Site Interactions

The mechanism of inhibition of Thymidylate Synthase by 5-Nitro-2'-deoxyuridylate provides a clear model for how 5-substituted uracils can function as powerful enzyme inhibitors. The process involves the formation of a covalent bond between a nucleophilic group within the enzyme's active site and the C6 position of the uracil ring. semanticscholar.org This covalent modification effectively and irreversibly inactivates the enzyme.

Key mechanistic features include:

Covalent Adduct Formation: A nucleophile from the enzyme attacks the C6 carbon of the 5-Nitro-2'-deoxyuridylate inhibitor. semanticscholar.org

sp3 Hybridization: Isotope effect studies have confirmed that within this covalent complex, the C6 carbon of the uracil ring becomes sp3-hybridized, demonstrating the formation of a new single bond. semanticscholar.org

Cofactor Independence: Unlike the inhibition mechanism of other notable inhibitors such as 5-fluoro-2'-deoxyuridylate (FdUMP), the interaction of 5-Nitro-2'-deoxyuridylate with TS does not require the presence of the folate cofactor (5,10-CH2-H4folate). semanticscholar.org This distinction highlights a unique binding and inactivation pathway.

Instability of Complex: The resulting covalent complex is unstable to protein denaturants, another feature that distinguishes it from the ternary complex formed by FdUMP, the folate cofactor, and TS. semanticscholar.org

This type of interaction is classified as mechanism-based inhibition, where the enzyme itself participates in the conversion of the inhibitor into a more reactive species that ultimately leads to its inactivation.

Nucleic Acid Interaction Mechanisms

Beyond enzyme inhibition, uracil derivatives can exert biological effects through direct interaction with DNA and RNA. The presence of the nitrophenyl group can influence these interactions through steric and electronic effects, including intercalation and the potential for photo-induced reactions.

DNA/RNA Binding and Intercalation Studies

The interaction of nitrophenyl compounds with nucleic acids has been demonstrated through electrochemical studies. For instance, o-nitrophenol, a component of the 5-(2-Nitrophenyl)uracil structure, has been shown to interact with calf thymus DNA. nih.gov This interaction was detected by changes in electrochemical parameters, such as a decrease in peak current and a shift in peak potential, which are indicative of binding. nih.gov

While direct evidence for intercalation by 5-(2-Nitrophenyl)uracil is limited in the provided sources, the planar aromatic nature of the nitrophenyl ring suggests that an intercalative binding mode between DNA base pairs is plausible. The toxicity of o-nitrophenol is thought to arise from the enzymatic reduction of its nitro group to derivatives like nitro anion radicals, nitroso, and hydroxylamine (B1172632), which can subsequently react with and damage nucleic acids. nih.gov

In the context of RNA binding, the specific structure of the uracil base itself is critical for protein recognition. Studies with modified RNA molecules have shown that the C-4 carbonyl of the uracil base can be a key point of interaction with RNA-binding proteins, and modification at this position can significantly weaken binding affinity. researchgate.net This underscores the importance of the core uracil structure in mediating specific nucleic acid-protein interactions, which could be modulated by substituents at the C5 position.

Integration into Nucleic Acid Strands and its Consequences

Uracil is not a normal component of DNA and its presence is typically the result of either the deamination of cytosine or the misincorporation of dUTP during DNA replication. nih.gov The incorporation of uracil derivatives, such as those used in chemotherapy, can lead to significant cellular consequences.

When uracil or its analogs are incorporated into the genome, they are recognized by a family of DNA repair enzymes known as uracil-DNA glycosylases (UDGs), including UNG2 and SMUG1. nih.govnih.govresearchgate.net These enzymes initiate the base excision repair (BER) pathway by cleaving the N-glycosidic bond between the uracil base and the deoxyribose sugar, creating an abasic (AP) site. researchgate.netscilit.com

The consequences of this process can include:

DNA Fragmentation: If numerous uracil residues are incorporated and excised, the resulting AP sites can lead to single-strand and double-strand breaks in the DNA, ultimately triggering cell death. nih.gov

Cytotoxicity: The accumulation of the analog itself within the DNA can be a primary driver of cytotoxicity. Studies with 5-fluorouracil have shown that the incorporation of FU into the genome, rather than the subsequent uracil excision, correlates with cell killing. nih.gov

Replication Fork Stalling: The presence of uracil analogs and the subsequent repair activity can interfere with the progression of the DNA replication fork, leading to replication stress and cell cycle arrest. nih.gov

| Event | Cellular Mechanism | Potential Outcome |

|---|---|---|

| Incorporation into DNA | DNA polymerases incorporate dUTP or analog-triphosphate instead of dTTP during S-phase. nih.govnih.gov | Formation of U:A or Analog:A base pairs throughout the genome. |

| Recognition and Excision | Uracil-DNA glycosylases (e.g., UNG2, SMUG1) recognize the foreign base and initiate base excision repair (BER). nih.govnih.gov | Creation of multiple abasic (AP) sites in the DNA strand. |

| DNA Strand Breakage | Processing of numerous AP sites by AP endonucleases can overwhelm the repair machinery. nih.gov | Accumulation of single- and double-strand breaks, leading to DNA fragmentation. |

| Cytotoxicity/Apoptosis | Accumulation of DNA damage and replication stress triggers programmed cell death. nih.govnih.gov | Elimination of the affected cell. |

Mechanisms of Photo-induced DNA/RNA Damage

The nitrophenyl group of 5-(2-Nitrophenyl)uracil makes it a potential photosensitizer, capable of inducing nucleic acid damage upon exposure to light. Photo-induced damage can occur through several mechanisms.

Radical Formation: Similar to 5-halouracils, irradiation of a 5-substituted uracil can lead to the generation of a highly reactive uracil radical at the C5 position. nih.gov This radical can then abstract a hydrogen atom from a neighboring molecule, such as the sugar backbone of an adjacent nucleotide, initiating a cascade of DNA damage. nih.gov

DNA-Protein Crosslinking: The aromatic nitrophenyl ring can facilitate photo-induced crosslinking between DNA and associated proteins. Theoretical models involving benzene-uracil pairs suggest that UV irradiation can induce a dimerization reaction between the two aromatic rings, forming a covalent bond. frontiersin.org Such DNA-protein crosslinks are bulky lesions that severely disrupt DNA replication and transcription. Experimental work with 5-iodouracil (B140508) has demonstrated highly efficient and specific photocrosslinking to proteins upon irradiation with long-wavelength UV light. nih.gov

Energy Transfer: Photosensitizers can absorb light energy and transfer it to nearby molecules, including DNA bases, without direct contact. nih.gov This energy transfer can induce damage at sites remote from the initial photoexcitation, leading to the formation of lesions like 8-oxo-7,8-hydroxyguanine. nih.gov The photodynamics of o-nitrophenol itself are known to involve ultrafast structural changes and relaxation pathways upon photo-excitation, indicating a high potential for photoreactivity. rsc.org

These mechanisms highlight the potential for 5-(2-Nitrophenyl)uracil derivatives to act as agents of photo-induced DNA and RNA damage, a property that could be explored for targeted therapeutic applications.

Protein-Ligand Binding Analysis

The interaction of 5-(2-Nitrophenyl)uracil derivatives with protein targets is fundamental to their biological activity. This analysis is typically approached through characterizing binding affinities and kinetics, and by identifying specific molecular interactions using computational methods.

Characterization of Binding Affinities and Kinetics at a Molecular Level

The affinity and kinetics of a ligand binding to its protein target are critical determinants of its potency and duration of action. For 5-substituted uracil derivatives, these parameters have been extensively studied with various enzymatic targets, particularly those involved in nucleotide metabolism. While specific kinetic data for 5-(2-Nitrophenyl)uracil is not broadly available, the principles can be understood from related analogues.

Enzymes such as thymidine phosphorylase (TP), thymidylate synthase (TS), and dihydropyrimidine dehydrogenase (DPD) are common targets. For instance, studies on 5-substituted-6-chlorouracils as inhibitors of human thymidine phosphorylase have shown that hydrophobic groups at the C5 position significantly enhance inhibitory activity. The most potent compounds in one such study featured five- or six-membered cyclic substituents at the C5 position. nih.gov One lead compound, 6-chloro-5-cyclopent-1-en-1-yluracil, demonstrated a high affinity with a Kᵢ value of 0.20 µM. nih.govacs.org This suggests that the bulky, hydrophobic 2-nitrophenyl group of 5-(2-Nitrophenyl)uracil could also confer high affinity for this enzyme.

Similarly, other 5-substituted uracils have shown potent inhibition of key enzymes. 5-Hydroseleno-2'-deoxyuridylate is a potent inhibitor of thymidylate synthetase from L. casei, with a Kᵢ value of approximately 6 x 10⁻⁸ M. nih.gov Eniluracil, which has an ethynyl (B1212043) group at the C5 position, is an irreversible inhibitor of DPD with a reversible binding Kₘ of 1.6 µM before covalent modification. nih.gov The affinity of 5-substituted uracil nucleoside analogues has also been correlated with their activity against viral enzymes like the Varicella-Zoster Virus (VZV) thymidine kinase. nih.gov

Table 1: Binding Affinities of Various 5-Substituted Uracil Derivatives for Enzymatic Targets This table is interactive. Users can sort columns by clicking on the headers.

Identification of Key Binding Residues through Molecular Docking and Dynamics

Molecular docking and dynamics simulations are powerful computational tools used to predict the binding orientation of a ligand within a protein's active site and to identify the key amino acid residues involved in the interaction. For uracil derivatives, these studies have provided significant insights into their mechanism of action.

Docking studies of inhibitors with thymidine phosphorylase (TP) revealed that the uracil ring typically forms hydrogen bonds with key residues such as a serine and an arginine. nih.gov The binding site of TP contains a large empty space, referred to as pocket 1, which faces the C5 and C6 positions of the uracil ring. nih.gov This pocket can accommodate bulky substituents at the C5 position. Therefore, it is highly probable that the 2-nitrophenyl group of 5-(2-Nitrophenyl)uracil would occupy this pocket, potentially forming hydrophobic and π-stacking interactions with surrounding residues, thereby enhancing binding affinity. nih.govmdpi.com

Similarly, molecular docking of 5-fluorouracil (5-FU) derivatives with thymidylate synthase has been used to predict binding affinity. jppres.com Molecular dynamics simulations further assess the stability of the ligand-protein complex over time, providing insights into the flexibility of the binding pocket and the ligand. jppres.com For DPD, docking studies suggest that 5-FU interacts with key residues including Asn668, Asn736, and Thr737. acs.org A bulky C5 substituent like the 2-nitrophenyl group would likely alter these interactions or form new ones, which could explain the inhibitory activity of many 5-substituted uracils against DPD.

Cellular and Subcellular Mechanistic Effects

The biological effects of 5-(2-Nitrophenyl)uracil are contingent on its ability to enter cells and interact with intracellular components and metabolic pathways.

Molecular Mechanisms of Cellular Uptake and Distribution

The transport of uracil and its analogues across the cell membrane is a critical first step for their intracellular activity. Studies have shown that uracil and the analogue 5-fluorouracil are not taken up by simple passive diffusion but instead share a saturable, facilitated transport system in mammalian cells. nih.govumn.edu This transport is characterized by rapid equilibration across the membrane and can be inhibited by various nucleosides. nih.gov This suggests that 5-(2-Nitrophenyl)uracil likely enters cells via the same nucleobase transporters. The presence of the large 2-nitrophenyl group may influence the kinetics of transport (Kₘ and Vₘₐₓ) compared to uracil, but the fundamental mechanism is expected to be conserved.

In yeast, a specific transporter, the FUR4-encoded uracil permease, is responsible for uracil uptake and is part of a feedback regulation system where the presence of external uracil down-regulates the permease. nih.gov While mammalian transporters are different, this highlights the specialized protein-mediated nature of uracil uptake. Besides direct transport, some uracil-functionalized molecules, such as those incorporated into micelles, can enhance cellular uptake through endocytosis. mdpi.com This represents an alternative, though less direct, route for cellular entry. Cellular uptake is an energy-dependent process, distinct from passive transport which does not require energy. dovepress.comopenaccessjournals.comyoutube.com

Impact on Pyrimidine Salvage and Degradation Pathways

Once inside the cell, uracil and its derivatives can enter one of two major pathways: the salvage pathway for conversion into nucleotides or the degradation pathway.

The pyrimidine salvage pathway allows cells to recycle nucleobases, which is more energy-efficient than de novo synthesis. wikipedia.orgmdpi.com The first step for uracil salvage involves the enzyme uracil phosphoribosyltransferase (UPRTase), which converts uracil into uridine (B1682114) monophosphate (UMP). nih.gov The toxic analogue 5-fluorouracil is a known substrate for this pathway, which is essential for its conversion into active cytotoxic metabolites. The bulky 2-nitrophenyl group at the C5 position of 5-(2-Nitrophenyl)uracil may sterically hinder its ability to act as a substrate for UPRTase, potentially reducing its incorporation into nucleotides compared to smaller analogues.

The pyrimidine degradation pathway catabolizes pyrimidines for excretion. The initial and rate-limiting enzyme in this pathway is dihydropyrimidine dehydrogenase (DPD). nih.gov This enzyme is responsible for the breakdown of more than 80% of administered 5-fluorouracil. nih.govacs.org Crucially, many 5-substituted uracils are not substrates but rather potent inhibitors of DPD. nih.govnih.govscbt.com For example, Eniluracil (5-ethynyluracil) is an irreversible DPD inhibitor. nih.gov By inhibiting DPD, these compounds can prevent the degradation of co-administered fluoropyrimidines like 5-FU, thereby increasing their bioavailability and therapeutic efficacy. nih.govscbt.com It is plausible that 5-(2-Nitrophenyl)uracil also acts as a DPD inhibitor, given the commonality of this activity among uracils with bulky C5 substituents.

Receptor Interaction Mechanisms

The primary molecular targets for most uracil derivatives, including those with C5 substitutions, are enzymes involved in nucleotide metabolism rather than classical signaling receptors (e.g., G-protein coupled receptors or nuclear receptors). The term "receptor" in this context broadly refers to the specific protein binding partners that mediate the compound's biological effects.

Based on available literature, the key interactions for 5-substituted uracils occur with enzymes such as thymidine phosphorylase, thymidylate synthase, and dihydropyrimidine dehydrogenase. nih.govnih.govjppres.comacs.org These interactions are enzymatic in nature, leading to inhibition of the enzyme's catalytic activity. For example, the binding of a uracil derivative to the active site of thymidine phosphorylase inhibits angiogenesis, a process promoted by this enzyme. nih.govnih.gov Similarly, inhibition of DPD modulates the pharmacokinetics of fluoropyrimidine drugs. nih.gov

Currently, there is no significant evidence to suggest that 5-(2-Nitrophenyl)uracil or similar simple uracil derivatives act as ligands for specific cell-surface or nuclear signaling receptors. Their mechanisms are predominantly understood through their effects on the enzymatic machinery of pyrimidine biosynthesis, salvage, and degradation.

Applications of 5 2 Nitrophenyl Uracil in Chemical Biology and Advanced Materials

Development as Chemical Probes and Tags

The strategic placement of the 2-nitrophenyl group on the uracil (B121893) ring provides a chemical handle that can be exploited for the development of sophisticated tools for biological investigation.

The 2-nitrophenyl moiety is a well-established photolabile protecting group, often referred to as a "caging" group. nih.gov Upon irradiation with UV light (typically around 350 nm), the nitro group undergoes an intramolecular redox reaction, leading to cleavage of the bond connecting it to the uracil ring or inducing a structural change that "uncages" a reactive species. uni-konstanz.debiosyn.comthermofisher.com This property is the basis for its potential application in photo-affinity labeling, a powerful technique for identifying the cellular targets of bioactive molecules.

In a typical photo-affinity labeling experiment, a molecule like 5-(2-Nitrophenyl)uracil could be introduced to a biological system. After an incubation period allowing it to bind to its target biomolecule (e.g., an enzyme or receptor), the system is irradiated with UV light. The light-induced cleavage of the nitrophenyl group can generate a highly reactive species, such as a nitrene, which then forms a covalent bond with the nearest amino acid residues of the target protein. This permanent "tagging" allows for the subsequent isolation and identification of the protein, revealing the compound's mode of action. nih.gov The ability to trigger this labeling with spatiotemporal control using a light source is a major advantage of this technique. nih.gov

Beyond its photoactive properties, 5-(2-Nitrophenyl)uracil serves as a versatile building block for creating more complex bioconjugates. The nitro group can be chemically reduced to an amine (5-(2-aminophenyl)uracil), providing a nucleophilic handle for a wide array of conjugation chemistries. nih.gov This amino group can be acylated, alkylated, or converted into a diazonium salt, allowing for the attachment of various reporter molecules, such as fluorophores, biotin (B1667282) tags, or other bioactive compounds.

For instance, the resulting 5-(2-aminophenyl)uracil could be coupled with a fluorophore to create a fluorescent probe for tracking the localization of uracil-recognizing enzymes or nucleic acid structures within a cell. Similarly, conjugation with biotin would enable affinity purification of its binding partners. Uracil derivatives are frequently employed in the synthesis of substrate mimics and inhibitors, and the ability to attach them to other molecules via the aminophenyl linker is crucial for developing these tools. nih.govmdpi.comactascientific.com

Integration into Supramolecular Chemistry and Functional Materials

The structure of 5-(2-Nitrophenyl)uracil is ideally suited for participating in the non-covalent interactions that govern the formation of ordered, large-scale molecular assemblies.

The 5-(2-nitrophenyl) substituent adds another layer of complexity and control. The aromatic ring can participate in π-π stacking interactions, further stabilizing the supramolecular structure. The presence of this bulky group at the 5-position influences the geometry of the hydrogen-bonding network, potentially favoring certain arrangements over others and allowing for the fine-tuning of the resulting assembly's architecture. nih.gov

| Table 1: Non-Covalent Interactions of 5-(2-Nitrophenyl)uracil in Supramolecular Assembly | ||

|---|---|---|

| Interaction Type | Participating Groups | Role in Assembly |

| Hydrogen Bonding | Uracil N-H donors and C=O acceptors | Primary driving force for forming ordered 1D and 2D networks (e.g., tapes, sheets). researchgate.netnih.gov |

| π-π Stacking | Phenyl ring of the nitrophenyl group; Uracil ring | Stabilizes the assembly through aromatic interactions, often orienting molecules in a columnar fashion. |

| Dipole-Dipole | Nitro group (NO₂) and Uracil carbonyls (C=O) | Contributes to the overall stability and specific orientation of molecules within the crystal lattice. |

By harnessing the self-assembly properties of 5-(2-Nitrophenyl)uracil, it is possible to construct novel functional materials. royalsocietypublishing.orgnih.govnottingham.ac.uk For example, derivatives designed to be amphiphilic could self-assemble in water to form hydrogels. In these materials, the hydrogen-bonding and π-π stacking interactions would create a fibrous network that entraps water, leading to a gel-like substance with potential applications in drug delivery or tissue engineering. mdpi.com The responsiveness of the 2-nitrophenyl group to light could also be used to create photo-responsive materials, where UV irradiation could trigger a disruption of the supramolecular assembly, leading to a change in the material's properties, such as a gel-to-sol transition.

Precursor for Advanced Pharmaceutical Scaffolds (Mechanistic Basis)

One of the most powerful synthetic applications of 5-(2-Nitrophenyl)uracil is its use as a precursor for creating fused heterocyclic ring systems, which are common scaffolds in medicinal chemistry. The key transformation is a reductive cyclization reaction. ub.eduacs.orgnih.gov

The mechanistic basis for this transformation involves the chemical reduction of the ortho-nitro group to an aniline (B41778) (an amino group). This is typically achieved using reagents like tin(II) chloride (SnCl₂), sodium dithionite (B78146) (Na₂S₂O₄), or catalytic hydrogenation (H₂/Pd). nih.govmdpi.com Once the amine is formed in situ, its proximity to the uracil ring facilitates an intramolecular cyclization. The aniline nitrogen acts as a nucleophile, attacking one of the electrophilic carbonyl carbons (C4 or C2) of the uracil ring. This is followed by a dehydration step, which results in the formation of a new, fused heterocyclic ring.

When the cyclization involves the C4 carbonyl and the N3 nitrogen of the uracil ring, the resulting scaffold is quinazoline-2,4(1H,3H)-dione. This core structure is found in a wide range of biologically active compounds with applications as anticancer, antimicrobial, and anti-inflammatory agents. organic-chemistry.orgresearchgate.net The ability to synthesize this valuable scaffold from a readily accessible precursor like 5-(2-Nitrophenyl)uracil highlights its importance in pharmaceutical development.

Photocleavable Protecting Groups in Synthetic and Chemical Biology

The 2-nitrobenzyl group and its derivatives are among the most widely used photocleavable protecting groups (PPGs) in chemistry and biology. acs.orgacs.org These groups can be attached to a functional group of a molecule, rendering it inactive. Upon irradiation with light of a specific wavelength, typically in the near-UV range, the protecting group is cleaved, releasing the active molecule. This process, often referred to as "uncaging," allows for precise spatial and temporal control over the release of biologically active compounds. acs.org

5-(2-Nitrophenyl)uracil can be considered a derivative of the ortho-nitrobenzyl class of photolabile compounds. The mechanism of photocleavage for ortho-nitrobenzyl derivatives involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. nih.govacs.org This leads to the formation of an aci-nitro intermediate, which then rearranges to form a nitrosobenzaldehyde derivative and release the protected functional group. The efficiency and wavelength of photolysis can be tuned by introducing substituents on the aromatic ring. nih.gov

The application of such photocleavable groups is extensive in chemical biology. For instance, nucleotides and oligonucleotides can be "caged" with ortho-nitrobenzyl groups to control DNA and RNA functions. acs.orgnih.govsemanticscholar.org The introduction of a 5-(2-nitrophenyl) moiety onto a uracil base within a nucleic acid strand could allow for the light-induced release of that strand or the activation of its biological function at a desired time and location. This has significant implications for studying cellular processes and for the development of light-activated therapeutics.

| Protecting Group | Excitation Wavelength (nm) | Quantum Yield | Applications |

| ortho-Nitrobenzyl | ~350 | Variable | Caging of alcohols, amines, carboxylic acids |

| 1-(2-Nitrophenyl)ethyl | ~350 | ~0.05-0.15 | Caging of phosphates, carboxylates |